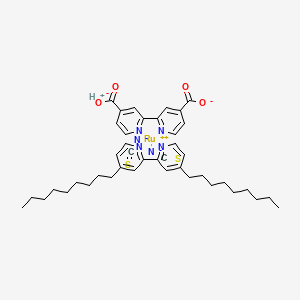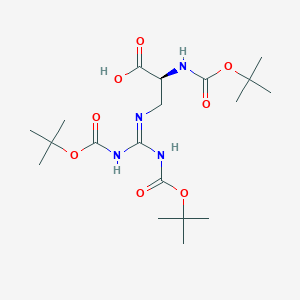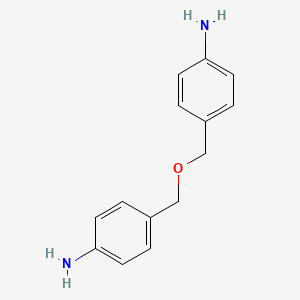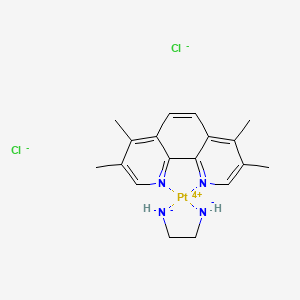![molecular formula C17H11NSe B13142569 2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
2-(Dibenzo[b,d]selenophen-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]selenophen-4-yl)pyridine is a heterocyclic compound that contains both selenium and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)pyridine typically involves the construction of the selenophene ring followed by the introduction of the pyridine moiety. One common method includes the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with reagents such as methyl thioglycolate, DBU, and calcium oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibenzo[b,d]selenophen-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the selenophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyridine or selenophene rings.
Aplicaciones Científicas De Investigación
2-(Dibenzo[b,d]selenophen-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)pyridine involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]selenophenes: These compounds share the selenophene core but differ in their substituents and overall structure.
Benzo[b]thieno[2,3-d]thiophenes: These are sulfur analogs of selenophenes and have similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Uniqueness
2-(Dibenzo[b,d]selenophen-4-yl)pyridine is unique due to the presence of both selenium and nitrogen atoms, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Propiedades
Fórmula molecular |
C17H11NSe |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
2-dibenzoselenophen-4-ylpyridine |
InChI |
InChI=1S/C17H11NSe/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H |
Clave InChI |
ZDTCCEXPTHQUOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C([Se]2)C(=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)

![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)





![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)


